molecular formula C22H41N3O2 B10835669 Proline amide derivative 1

Proline amide derivative 1

Cat. No.: B10835669
M. Wt: 379.6 g/mol
InChI Key: VWPVALOPPKNSFP-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proline amide derivative 1 is a compound derived from proline, a non-polar proteinogenic amino acid. Proline is unique among the twenty natural amino acids due to its secondary amine, which forms a tertiary amide when incorporated into biopolymers. This unique structure prevents hydrogen bond formation, making proline a classical breaker of both α-helical and β-sheet structures in proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proline amide derivatives are typically synthesized by reacting proline with carboxylic acid chlorides in the presence of pyridine as a solvent. The reactions are monitored using thin-layer chromatography (TLC), and the structures are characterized using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .

Industrial Production Methods

The industrial production of proline amide derivatives often involves the use of biocatalysis to achieve racemization-free amidation of unprotected proline with ammonia in an organic solvent. This method employs immobilized enzyme variants to obtain high concentrations of proline amide derivatives with excellent optical purity .

Chemical Reactions Analysis

Types of Reactions

Proline amide derivatives undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acid chlorides, pyridine, and ammonia. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include various substituted proline derivatives, which are used in the synthesis of bioactive compounds, ligands, and organocatalysts .

Scientific Research Applications

Proline amide derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of proline amide derivatives involves their interaction with specific molecular targets, such as enzymes. For example, as ACE inhibitors, they bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Comparison with Similar Compounds

Proline amide derivatives are unique due to their rigid ring structure, which leads to their special role as bending templates in peptide chains. Similar compounds include:

These compounds share structural similarities with proline amide derivatives but differ in their specific biological activities and applications.

Properties

Molecular Formula

C22H41N3O2

Molecular Weight

379.6 g/mol

IUPAC Name

(2S)-N-dodecyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(26)20-15-13-18-25(20)22(27)19-14-12-17-23-19/h19-20,23H,2-18H2,1H3,(H,24,26)/t19-,20-/m0/s1

InChI Key

VWPVALOPPKNSFP-PMACEKPBSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

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